molecular formula C20H14Cl2N2O6S B11147573 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B11147573
M. Wt: 481.3 g/mol
InChI Key: HVUXMCPIHFKIPS-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, sulfonyl, methoxy, and nitro functional groups attached to a benzamide core. Its molecular formula is C19H14Cl2N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group.

    Coupling: The final coupling of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro groups.

Scientific Research Applications

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, while the sulfonyl and methoxy groups contribute to its stability and solubility.

This compound’s distinct structure and properties make it a valuable tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C20H14Cl2N2O6S

Molecular Weight

481.3 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C20H14Cl2N2O6S/c1-30-16-7-5-15(6-8-16)23(31(28,29)17-9-3-14(21)4-10-17)20(25)13-2-11-18(22)19(12-13)24(26)27/h2-12H,1H3

InChI Key

HVUXMCPIHFKIPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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